1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione - 242812-07-3

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione

Catalog Number: EVT-3177880
CAS Number: 242812-07-3
Molecular Formula: C12H11F3N2O2
Molecular Weight: 272.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation Reactions: Alkylation of 6-chloroquinoxaline-2,3(1H, 4H)-dione and 6-nitroquinoxaline-2,3(1H, 4H)-dione under phase transfer catalysis conditions introduces various alkyl groups to the quinoxaline nucleus. []
  • Multi-step Synthesis: A more complex synthesis route involves preparing 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione from para-amino-m-cresol in five steps, followed by reaction with 2-alkyl-4H-benzo[d][1,3]oxazin-4-one derivatives. []
  • Chemo- and Regioselective Synthesis: A novel approach involves generating a wide range of 3-chloroquinoxalin-2(1H)-ones from corresponding quinoxaline-2,3(1H,4H)-diones, offering versatility in designing bioactive quinoxaline-based compounds. []
Molecular Structure Analysis
  • Planar Ring System: The 6-chloroquinoxaline-2,3(1H,4H)-dione ring system is reported to be essentially planar. []
  • Substituent Orientation: The dihedral angles between the planar quinoxaline ring and the phenyl rings of benzyl substituents indicate that these rings point away from the central quinoxaline system. []
  • Hydrogen Bonding and π–π Stacking: These interactions contribute to the three-dimensional network formation in the crystal structure of 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione. []
  • X-ray Crystallography: This technique is used to elucidate the binding mode of quinoxaline-2,3-dione derivatives with the ligand-binding domain of ionotropic glutamate receptors (e.g., GluK1). [, ]
Mechanism of Action
  • NMDA Receptor Antagonism: Quinoxaline-2,3-diones can act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This action is linked to their ability to prevent NMDA-induced depolarizations and hyperlocomotion in animal models. []
  • Kainate Receptor Antagonism: Certain derivatives exhibit selectivity for kainate receptors over AMPA receptors. Their antagonist activity is attributed to stabilizing the receptor in an open conformation, preventing glutamate binding. [, ]
  • Monocarboxylate Transporter 1 (MCT1) Inhibition: While not explicitly mentioned for quinoxaline-2,3-diones, the abstract discussing MCT1 inhibitors suggests a potential mechanism for influencing the pharmacokinetics of certain drugs. Inhibition of MCT1 could alter the absorption, distribution, and elimination of compounds, potentially impacting their therapeutic efficacy. []
  • Aldose Reductase Inhibition: Quinoxalinone derivatives, particularly those with an N1-acetic acid head group and a substituted C3-phenoxy side chain, have shown potent and selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. []
Applications
  • Neurological Disorders: These compounds show potential for treating neurological disorders like epilepsy and mental illnesses due to their ability to modulate NMDA and kainate receptor activity. [, , ]
  • Pain Management: Quinoxaline-2,3-dione derivatives that act as kainate receptor antagonists demonstrate analgesic effects in animal models. []
  • Anticancer Activity: Some quinoxalinone derivatives, especially those with substituted quinoxalindione moieties, exhibit cytotoxic activity against cancer cell lines like MCF-7 and HeLa. []
  • Corrosion Inhibition: Certain quinoxaline derivatives, like 6-nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione, exhibit significant corrosion inhibition properties for mild steel in acidic environments. [, ]
  • Antimicrobial Activity: Quinoxaline-2,3-diones with various alkyl substituents have demonstrated antibacterial effects against specific bacterial strains. []

6,7-Dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione (Compound 17)

Compound Description:

This compound is a potent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. [] It exhibits high binding affinity (IC50 = 2.6 nM) and functional antagonism (cortical wedge EC50 = 90 nM) in vitro. [] In vivo, it effectively inhibits NMDA-induced hyperlocomotion in mice. []

Relevance:

Compound 17 shares the core quinoxaline-2,3-dione structure with 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione. Both compounds possess a heterocyclic substituent at position 5 of the quinoxaline ring, although the specific heterocycles and their linking groups differ. Notably, compound 17 highlights the significance of a hydrogen bond accepting group on the heterocycle for enhanced binding affinity to the NMDA receptor. []

6-Nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione (NQPr)

Compound Description:

NQPr demonstrates significant corrosion inhibition properties for mild steel in a 1.0 M HCl environment. [] Its effectiveness as a mixed-type corrosion inhibitor increases with concentration, reaching a maximum inhibition efficiency of 93% at 1.0×10^-5 M. []

Relevance:

Both NQPr and 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione are derivatives of the quinoxaline-2,3(1H,4H)-dione scaffold. NQPr demonstrates the potential for utilizing quinoxaline-2,3-diones in material science applications, contrasting with the primarily biological focus seen in other related compounds. []

N-(7-(1H-imidazol-1-yl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide (Compound 11)

Compound Description:

Compound 11 exhibits high binding affinity for kainate receptors (GluK1-3), particularly GluK1, and demonstrates a 73-fold selectivity for kainate over AMPA receptors. [] It acts as a potent antagonist at both GluK1 and GluK3 receptors. [] Furthermore, compound 11 shows analgesic properties in the mouse tail flick test. []

N-(7-fluoro-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-hydroxybenzamide (Compound 37)

Compound Description:

Compound 37 displays moderate binding affinity for the kainate receptor subtype GluK3 (Ki = 0.142 μM). [] Interestingly, it demonstrates an 8-fold preference for GluK3 over GluK1. [] Crystallization studies reveal that compound 37 stabilizes the GluK1 ligand-binding domain in an open conformation, consistent with antagonist behavior. []

Relevance:

This compound shares the quinoxaline-2,3-dione core structure with 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione, and both possess a trifluoromethyl group at position 6. Compound 37 incorporates a fluorine atom at position 7 and a 2-hydroxybenzamide substituent on the nitrogen at position 1, highlighting the impact of these modifications on kainate receptor subtype selectivity. []

6-chloroquinoxaline-2,3(1H, 4H)-dione & 6-nitroquinoxaline-2,3(1H, 4H)-dione

Compound Description:

These two compounds serve as parent structures for a series of newly synthesized quinoxaline-2,3-diones investigated for their antimicrobial activity. [] Alkylation reactions under phase transfer catalysis conditions were used to generate various derivatives from these two basic nuclei. []

Relevance:

These compounds highlight the fundamental structure of the quinoxaline-2,3-dione core found in 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione. The study using these compounds emphasizes the potential of modifying the quinoxaline-2,3-dione scaffold, particularly at positions 1 and 4, to explore diverse biological activities, including antimicrobial properties. []

1,4-Diallyl-6-methylquinoxaline-2,3(1H,4H)-dione (Compound 2)

This compound exhibits effective corrosion inhibition properties for mild steel in 1 M hydrochloric acid, with an average efficiency of 86% at 10^-3 M concentration. [] It primarily acts as a cathodic-type inhibitor. []

Relevance:

This compound, like 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione, is based on the quinoxaline-2,3(1H,4H)-dione scaffold and features substitutions at positions 1 and 4. It further reinforces the potential of modifying this scaffold for corrosion inhibition applications. []

2,3-Dihydroxy-6-nitro-7-sulfamoylbenzo(f)quinoxaline (NBQX)

NBQX is a potent and selective AMPA receptor antagonist. It exhibits a higher selectivity for AMPA-preferring receptors compared to kainate receptors. [, , ] NBQX has demonstrated neuroprotective effects in models of cerebral ischemia. []

Relevance:

While both NBQX and 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione are quinoxaline derivatives, NBQX belongs to a distinct structural class called benzo(f)quinoxalines. Unlike the target compound, NBQX features a fused benzene ring and exhibits high selectivity for AMPA receptors, demonstrating the diversity and specificity achievable within the broader class of quinoxaline-based compounds. [, , , ]

5-Chloro-7-trifluoromethyl-2,3-quinoxalinedione (ACEA-1011)

ACEA-1011 exhibits selectivity for kainate-preferring receptors over AMPA receptors. [, ] It blocks non-N-methyl-D-aspartate currents in cells expressing kainate receptors with a higher potency compared to cells expressing AMPA receptors. [, ]

ACEA-1011 shares the core quinoxaline-2,3-dione structure with 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione and also has a trifluoromethyl group, although at position 7 instead of 6. This difference in the position of the trifluoromethyl group, along with the chlorine atom at position 5, contributes to ACEA-1011's preference for kainate receptors over AMPA receptors. [, ]

5-nitro-6,7,8,9-tetrahydrobenzo[G]indole-2,3-dione-3-oxime

Compound Description:

This compound demonstrates significant selectivity for kainate receptors over AMPA receptors, blocking kainate receptors with a Kb of 6 μM while inhibiting AMPA receptors with a Kb of >100 μM. [, ]

Relevance:

Although structurally distinct from 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione, this compound exemplifies the broader exploration of heterocyclic compounds as antagonists for kainate and AMPA receptors. Its inclusion highlights the ongoing search for selective pharmacological tools targeting these receptor subtypes. [, ]

6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione

Compound Description:

This compound served as a key intermediate in the synthesis of a series of novel quinazolinone derivatives evaluated for their cytotoxic activity against MCF-7 and HeLa cancer cell lines. []

This compound shares the core quinoxaline-2,3(1H,4H)-dione structure with 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione and highlights the utility of this scaffold in the development of more complex, potentially bioactive molecules. The study using this compound illustrates the versatility of quinoxaline-2,3-dione derivatives as building blocks for diverse pharmacological applications, including anticancer agents. []

Quinoxalinone derivatives with an N1-acetic acid head group and a substituted C3-phenoxy side chain

Compound Description:

This series of compounds exhibited potent and selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. Their IC50 values ranged from 11.4 to 74.8 nM, demonstrating their potential as therapeutic agents for diabetes. []

Relevance:

These quinoxalinone derivatives, while structurally distinct from 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione, exemplify the broader application of the quinoxaline scaffold in medicinal chemistry. Their development highlights the potential of this core structure for targeting diverse therapeutic areas beyond those discussed for the target compound. []

1-Carboxyalkylequinoxaline-2,3(1H,4H)-dione derivatives

Compound Description:

This class of compounds demonstrated potential for treating neurological and psychiatric disorders. [] The specific structures within this class varied considerably in their substituents at various positions on the quinoxaline ring. []

Relevance:

These derivatives highlight the broad therapeutic potential of the quinoxaline-2,3(1H,4H)-dione scaffold, which forms the basis of 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione. The diverse substitutions explored within this class emphasize the possibility of fine-tuning the pharmacological properties of these compounds for specific neurological and psychiatric applications. []

4-Hydroxy-benzo[f]quinoxaline-2,3(1H,4H)-dione

Compound Description:

This compound exhibited neuroleptic activity and showed promise in treating neurological disorders such as epilepsy, mental illness, convulsions, and muscle rigidity. []

Relevance:

Similar to NBQX, this compound belongs to the benzo[f]quinoxaline class and showcases the structural diversity within quinoxaline-based compounds. Despite its structural dissimilarity to 1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione, it emphasizes the vast potential of this chemical class in developing therapeutic agents for various neurological conditions. []

Properties

CAS Number

242812-07-3

Product Name

1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione

IUPAC Name

4-propan-2-yl-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

InChI

InChI=1S/C12H11F3N2O2/c1-6(2)17-9-4-3-7(12(13,14)15)5-8(9)16-10(18)11(17)19/h3-6H,1-2H3,(H,16,18)

InChI Key

MHFXSTVJEBLJNZ-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C1=O

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.